molecular formula C24H25N5O5S B4065368 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B4065368
M. Wt: 495.6 g/mol
InChI Key: XHNVQKMVYSHYEQ-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.15764009 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Interaction Studies

  • Synthesis of p-hydroxycinnamic acid derivatives : This compound is part of research into synthesizing novel p-hydroxycinnamic acid amides to investigate their fluorescence binding with bovine serum albumin (BSA). Such studies are crucial for understanding protein interactions and can be applied in developing fluorescent probes for biological research (Meng et al., 2012).

Material Science and Polymer Research

  • Preparation and characterization of new polyimides : Research involving this compound also extends to the synthesis of polyimides using novel diamines. These polyimides are known for their thermal stability and potential applications in advanced materials technology, indicating its role in developing new polymeric materials (Liaw et al., 1999).

Herbicide Development

  • Design of acetohydroxyacid synthase inhibitors : Another application includes the rational design of pyrimidinylbenzoates as herbicides targeting acetohydroxyacid synthase, an enzyme crucial for branched-chain amino acid biosynthesis in plants. This research underlines the compound's potential utility in agricultural chemistry for developing new herbicides (He et al., 2007).

Antibacterial and Antimicrobial Applications

  • Synthesis of acridine and bis acridine sulfonamides : This compound is also investigated for its role in synthesizing acridine sulfonamide compounds to inhibit cytosolic carbonic anhydrase isoforms, demonstrating its significance in the development of new antimicrobial agents (Ulus et al., 2013).

Novel Dye Development

  • Synthesis of reactive dyes with anti-bacterial and insect-repellent properties : Research has been conducted to synthesize azo reactive dyes incorporating the sulfonamide group for dual anti-bacterial and insect-repellent properties, showing its applicability in textile engineering and material sciences (Mokhtari et al., 2014).

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1-(4-nitrophenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-16-15-17(2)26-23(25-16)28-35(33,34)21-11-7-19(8-12-21)27-22(30)24(13-3-4-14-24)18-5-9-20(10-6-18)29(31)32/h5-12,15H,3-4,13-14H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNVQKMVYSHYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
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N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
Reactant of Route 6
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N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.